molecular formula C7H5ClF2O2S B063599 (3,5-Difluorophenyl)methanesulfonyl chloride CAS No. 163295-74-7

(3,5-Difluorophenyl)methanesulfonyl chloride

Cat. No. B063599
CAS RN: 163295-74-7
M. Wt: 226.63 g/mol
InChI Key: VJJZLXRMDXUBPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, such as those related to methanesulfonyl chloride, often involves reactions catalyzed by methanesulfonic acid. For instance, the reaction of 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones with glycerol, catalyzed by methanesulfonic acid, leads to various cyclic compounds and methanesulfonates through a series of transformations, showcasing the versatility of methanesulfonyl chloride in organic synthesis (Upadhyaya et al., 1997).

Molecular Structure Analysis

The molecular structure of methanesulfonyl chloride derivatives has been studied through various methods, including electron diffraction and vibrational spectroscopy. These studies reveal detailed geometrical parameters and the structural dynamics of the molecules. For example, electron diffraction studies have provided insights into the molecular structure of methane sulfonyl chloride, highlighting the geometrical parameters and the configurations of S-O, S-C, and Cl-S bonds (Hargittai & Hargittai, 1973).

Chemical Reactions and Properties

Methanesulfonyl chloride participates in various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. For instance, the one-electron reduction of methanesulfonyl chloride leads to sulfonyl radicals, which play a significant role in cis-trans isomerization reactions of mono-unsaturated fatty acids, showcasing its chemical properties and reactivity (Tamba et al., 2007).

Physical Properties Analysis

The physical properties of methanesulfonyl chloride derivatives, such as their conformational and configurational properties, are crucial for understanding their behavior in various chemical environments. Studies on similar compounds, like trifluoro-N-(1,1,2,2,2-pentafluoroethyl) methanesulfinimidoyl chloride, provide valuable insights into their structural, conformational, and vibrational properties (Robles et al., 2015).

Chemical Properties Analysis

The chemical properties of (3,5-Difluorophenyl)methanesulfonyl chloride and related compounds, such as their behavior in oxidation reactions and their role in the formation of sulfenyl radicals, are of significant interest. Research on the oxidation of methanesulfinic acid by hydroxyl radicals, leading to methanesulfonic acid and other products, highlights the chemical behavior and reactivity of these sulfonate compounds (Flyunt et al., 2001).

Safety and Hazards

“(3,5-Difluorophenyl)methanesulfonyl chloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to be used only for research and development and not for medicinal or household use .

properties

IUPAC Name

(3,5-difluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJZLXRMDXUBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587992
Record name (3,5-Difluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163295-74-7
Record name 3,5-Difluorobenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163295-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163295-74-7
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